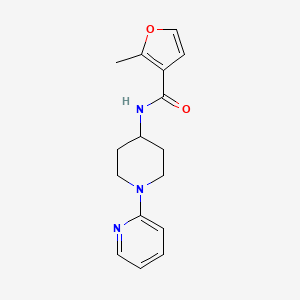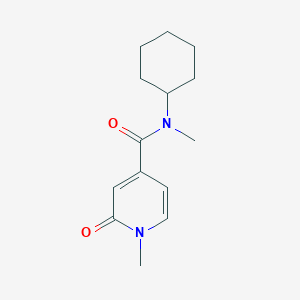![molecular formula C15H16N2O2 B7510714 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the class of pyridine carboxamides and has been studied for its ability to modulate various biological processes.
Mécanisme D'action
The mechanism of action of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves its ability to interact with specific cellular targets, such as enzymes and receptors. 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to modulate the activity of receptors involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease models, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to reduce the formation of amyloid-beta plaques, leading to the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in lab experiments is its ability to selectively target specific cellular targets, leading to the modulation of specific biological processes. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can affect the bioavailability of the compound.
Orientations Futures
There are several future directions for the study of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide. One area of research involves the optimization of the synthesis method for 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, leading to higher yields and improved purity. Additionally, further studies are needed to elucidate the specific cellular targets and mechanisms of action of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in various biological processes. Finally, the development of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide analogs with improved solubility and bioavailability could lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves the reaction of 2-methylbenzylamine with 2-pyridinecarboxylic acid, followed by the addition of methyl isocyanate. The resulting product is purified through recrystallization and characterized through spectroscopic techniques.
Applications De Recherche Scientifique
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been studied for its potential therapeutic applications in various fields of science. One area of research involves the treatment of cancer, as 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to modulate the activity of enzymes involved in the formation of amyloid-beta plaques.
Propriétés
IUPAC Name |
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-4-6-13(11)10-16-15(19)12-7-8-17(2)14(18)9-12/h3-9H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIAQGPRFBHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)



![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)


![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)



![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)